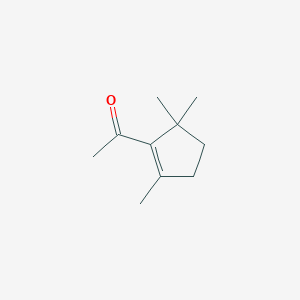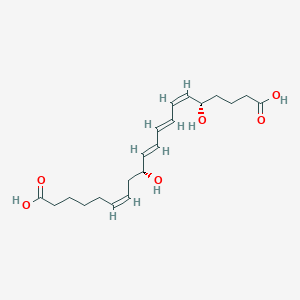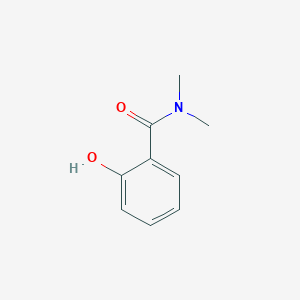![molecular formula C5H11NO2 B162710 [(2R,4R)-4-Aminooxolan-2-yl]methanol CAS No. 127682-80-8](/img/structure/B162710.png)
[(2R,4R)-4-Aminooxolan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,4R)-4-Aminooxolan-2-yl]methanol, also known as AMO, is a chiral building block that has gained significant attention in recent years due to its potential applications in the fields of medicinal chemistry, drug discovery, and organic synthesis. AMO is a versatile compound that can be used as a starting material for the synthesis of various biologically active molecules, including nucleoside analogs, antiviral agents, and enzyme inhibitors.
Mécanisme D'action
The mechanism of action of [(2R,4R)-4-Aminooxolan-2-yl]methanol is not well understood, but it is believed to act as a prodrug that is converted into the active metabolite inside the cells. The active metabolite of [(2R,4R)-4-Aminooxolan-2-yl]methanol is thought to inhibit viral replication by interfering with the synthesis of viral DNA or RNA.
Effets Biochimiques Et Physiologiques
[(2R,4R)-4-Aminooxolan-2-yl]methanol has been shown to exhibit low toxicity and good biocompatibility, making it an attractive candidate for drug development. However, the biochemical and physiological effects of [(2R,4R)-4-Aminooxolan-2-yl]methanol are not well studied, and further research is needed to understand its potential side effects and long-term effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [(2R,4R)-4-Aminooxolan-2-yl]methanol in lab experiments is its high enantiomeric purity, which makes it a useful chiral building block for the synthesis of biologically active molecules. However, the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol can be challenging and requires specialized equipment and expertise. Additionally, the cost of [(2R,4R)-4-Aminooxolan-2-yl]methanol is relatively high, which can limit its use in large-scale experiments.
Orientations Futures
There are several areas of research that could benefit from further investigation of [(2R,4R)-4-Aminooxolan-2-yl]methanol. One potential direction is the development of new [(2R,4R)-4-Aminooxolan-2-yl]methanol-based nucleoside analogs with improved antiviral activity and reduced toxicity. Another area of interest is the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol-based enzyme inhibitors for the treatment of various diseases, including cancer and diabetes. Additionally, further studies are needed to understand the biochemical and physiological effects of [(2R,4R)-4-Aminooxolan-2-yl]methanol and its potential long-term effects on human health.
Méthodes De Synthèse
The synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol can be achieved through several different methods, including asymmetric reduction of oxalyl chloride, stereoselective reduction of oxazolidinone, and stereoselective reduction of oxazoline. One of the most commonly used methods for the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol is the reduction of oxazolidinone using a chiral catalyst, which yields the desired compound with high enantiomeric purity.
Applications De Recherche Scientifique
[(2R,4R)-4-Aminooxolan-2-yl]methanol has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. Several studies have reported the synthesis of [(2R,4R)-4-Aminooxolan-2-yl]methanol-based nucleoside analogs that exhibit potent antiviral activity against a range of viruses, including HIV, hepatitis B, and herpes simplex virus. [(2R,4R)-4-Aminooxolan-2-yl]methanol has also been used as a starting material for the synthesis of various enzyme inhibitors, such as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.
Propriétés
Numéro CAS |
127682-80-8 |
|---|---|
Nom du produit |
[(2R,4R)-4-Aminooxolan-2-yl]methanol |
Formule moléculaire |
C5H11NO2 |
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
[(2R,4R)-4-aminooxolan-2-yl]methanol |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(2-7)8-3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
Clé InChI |
ADZPPBOWUMWUIE-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@H](CO[C@H]1CO)N |
SMILES |
C1C(COC1CO)N |
SMILES canonique |
C1C(COC1CO)N |
Synonymes |
(2R, 4R)-4-AMINOTETRAHYDROFURAN-2-METHANOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




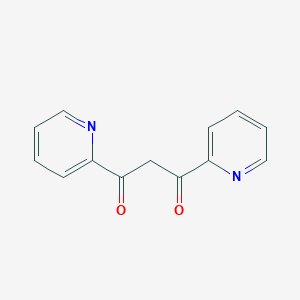

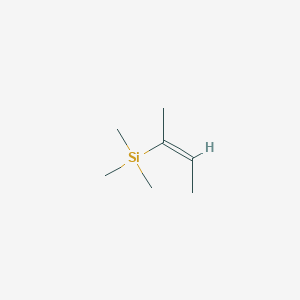
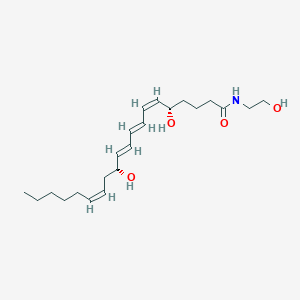

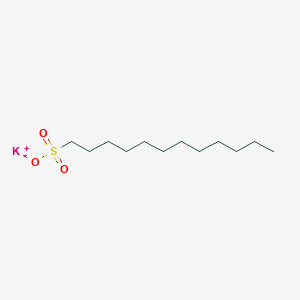
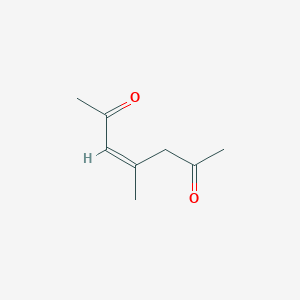

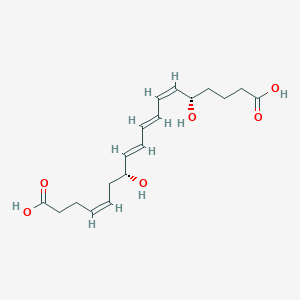
![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
